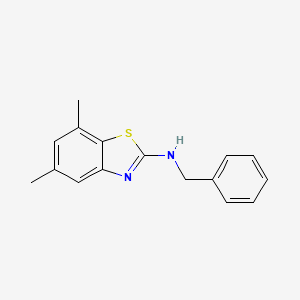

N-benzyl-5,7-dimethyl-1,3-benzothiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

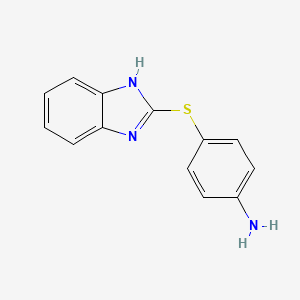

Benzothiazoles are heterocyclic compounds with a wide range of applications in medicinal chemistry due to their biological activities. The compound "N-benzyl-5,7-dimethyl-1,3-benzothiazol-2-amine" is not directly mentioned in the provided abstracts, but related benzothiazole derivatives have been synthesized and characterized, which can provide insights into the properties and reactivity of the compound .

Synthesis Analysis

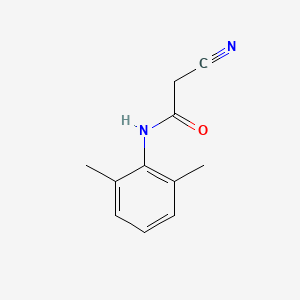

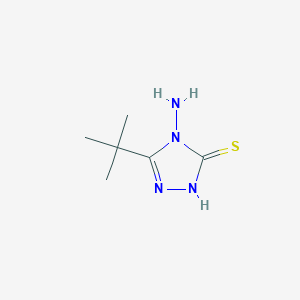

The synthesis of benzothiazole derivatives typically involves condensation reactions. For instance, the compound in Title 1 was synthesized by reacting a thiadiazol derivative with an aldehyde . Similarly, Title 5 and Title 6 describe the synthesis of a benzothiazole derivative through the condensation of 2-aminobenzothiazole with an acetyl-substituted thiophene . These methods suggest that the synthesis of "N-benzyl-5,7-dimethyl-1,3-benzothiazol-2-amine" could potentially be achieved through a similar condensation reaction involving the appropriate benzothiazole and benzylamine derivatives.

Molecular Structure Analysis

The molecular structures of benzothiazole derivatives are often confirmed using X-ray crystallography, as seen in Titles 1, 3, and 7 . These analyses reveal that benzothiazole rings can form planar structures and engage in intermolecular interactions such as hydrogen bonding. The planarity and potential for hydrogen bonding are important features that could influence the reactivity and binding properties of "N-benzyl-5,7-dimethyl-1,3-benzothiazol-2-amine".

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. Title 2 discusses an unexpected isomerization of isothiazol-imines to benzothiazoles , indicating that benzothiazole compounds can be involved in isomerization reactions under certain conditions. The reactivity of "N-benzyl-5,7-dimethyl-1,3-benzothiazol-2-amine" could similarly be influenced by the presence of substituents and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are often determined by their functional groups and molecular structure. For example, Title 4 describes the synthesis of benzothiazol-2-one derivatives with potential anti-inflammatory and analgesic properties . The presence of different substituents on the benzothiazole ring can significantly affect the biological activity and solubility of these compounds. The physical properties such as melting point, solubility, and crystalline structure can be deduced from analytical techniques like NMR, IR, and X-ray crystallography, as demonstrated in Titles 5 and 6 .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

N-benzyl-5,7-dimethyl-1,3-benzothiazol-2-amine is a compound synthesized through the condensation of 2-aminobenzothiazole and other organic compounds. Studies have confirmed the structure of such compounds using elemental analysis, infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry. This type of synthesis and structural analysis is crucial for developing new organic compounds with potential applications in various fields including medicinal chemistry (عبدالله محمد عسيري & سلمان أحمد خان, 2010).

Antimicrobial and Anticancer Activity

Compounds containing the 1,3-benzothiazol ring, such as those related to N-benzyl-5,7-dimethyl-1,3-benzothiazol-2-amine, have been studied for their antimicrobial properties. Some of these compounds have shown activity against various microorganisms, including Candida globrata. Additionally, certain derivatives have been researched for their potential anticancer activity, particularly against various human cancer cell lines (S. Servi, Murat Genç, Seher Gür, & M. Koca, 2005).

Corrosion Inhibition

Studies have explored the use of benzothiazole derivatives as corrosion inhibitors. For example, certain compounds have shown significant inhibition efficiency in protecting mild steel against corrosion in acidic environments. These findings suggest potential industrial applications of benzothiazole derivatives in materials science and engineering (Zohreh Salarvand et al., 2017).

Propiedades

IUPAC Name |

N-benzyl-5,7-dimethyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S/c1-11-8-12(2)15-14(9-11)18-16(19-15)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILBZYHLBNQVDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NCC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-5,7-dimethyl-1,3-benzothiazol-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-5-[(2-fluorophenyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271306.png)